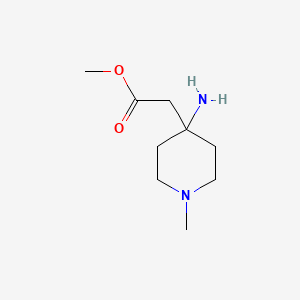

Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate

CAS No.: 1376259-47-0

Cat. No.: VC2864523

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1376259-47-0 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-11-5-3-9(10,4-6-11)7-8(12)13-2/h3-7,10H2,1-2H3 |

| Standard InChI Key | OLEPVAALUOKPDT-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(CC(=O)OC)N |

| Canonical SMILES | CN1CCC(CC1)(CC(=O)OC)N |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1376259-47-0 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-11-5-3-9(10,4-6-11)7-8(12)13-2/h3-7,10H2,1-2H3 |

| Standard InChIKey | OLEPVAALUOKPDT-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(CC(=O)OC)N |

The compound's structure combines several pharmacologically relevant features, including a basic nitrogen-containing heterocycle and an ester functionality, both of which contribute to its potential biological activity and pharmaceutical applications.

Chemical Structure and Characteristics

The molecular structure of Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate contains several key functional groups that define its chemical behavior. The compound features a central piperidine ring with a methyl substituent on the nitrogen at position 1, creating a tertiary amine. The quaternary carbon at position 4 bears both an amino group and an acetate side chain, creating a structural arrangement that influences the compound's reactivity patterns and binding capabilities.

The piperidine ring forms the core scaffold of the molecule, providing conformational rigidity while allowing for specific spatial arrangements of the functional groups. The methyl group on the nitrogen increases lipophilicity and can affect the compound's ability to cross biological membranes. Meanwhile, the primary amine at position 4 can participate in hydrogen bonding and may serve as a potential site for further functionalization or bioactive interactions.

The methyl acetate moiety (–CH₂COOCH₃) extends from the quaternary carbon center and contains an ester group, which can undergo hydrolysis under appropriate conditions. This functional group is particularly significant as it may be metabolized in biological systems, potentially releasing the corresponding carboxylic acid derivative, which could exhibit different pharmacological properties.

Synthesis and Production Methods

Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate can be synthesized through various chemical approaches, with nucleophilic substitution reactions being the predominant method. According to available research, a common synthetic route involves the reaction of methyl acetate with 4-amino-1-methylpiperidine under basic conditions. This approach typically requires carefully controlled reaction parameters to achieve good yields and purity.

The synthesis typically follows these general steps:

-

Preparation or procurement of 4-amino-1-methylpiperidine as a key starting material

-

Reaction with an appropriate methyl acetate derivative, often activated to increase reactivity

-

Nucleophilic substitution under basic conditions to form the carbon-carbon bond

-

Purification steps involving chromatography or recrystallization techniques

Alternative synthetic pathways may involve:

-

Starting with 1-methylpiperidin-4-one and converting it to the corresponding oxime

-

Reduction of the oxime to introduce the amino group at position 4

-

Introduction of the acetate moiety through alkylation reactions

-

Esterification to form the methyl ester group

The synthesis conditions must be carefully controlled to prevent side reactions, particularly those involving the reactive amino group, which can participate in various undesired reactions including multiple alkylations.

Comparative Analysis with Related Compounds

Several structurally related compounds provide valuable context for understanding the properties and potential applications of Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate. A comparative analysis reveals significant structural variations that may influence biological activity and chemical behavior.

Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate (CAS: 1895154-00-3) represents a close structural analog, differing only in the ester group, where a tert-butyl group replaces the methyl group. This compound has a higher molecular weight of 228.33 g/mol and likely exhibits different pharmacokinetic properties due to the bulkier ester group . The tert-butyl group would be expected to increase lipophilicity and potentially alter metabolic stability compared to the methyl ester.

Another related compound is Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 90152-50-4), which lacks the methyl group on the piperidine nitrogen and has the acetate moiety attached to the nitrogen rather than the carbon at position 4 . This structural difference significantly alters the three-dimensional arrangement of functional groups and would likely result in different receptor binding profiles.

The compound 2-(4-Amino-2-methylpiperidin-4-yl)acetamide (CAS: 2149259-38-9) represents another variation, featuring an acetamide group instead of the methyl acetate and a methyl group at position 2 of the piperidine ring rather than on the nitrogen . The presence of an amide instead of an ester would substantially alter hydrolytic stability and hydrogen bonding capabilities.

The following table summarizes key differences between these structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate | 1376259-47-0 | C₉H₁₈N₂O₂ | 186.25 g/mol | Reference compound |

| Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate | 1895154-00-3 | C₁₂H₂₄N₂O₂ | 228.33 g/mol | tert-butyl ester instead of methyl ester |

| Methyl 2-(4-aminopiperidin-1-yl)acetate | 90152-50-4 | C₈H₁₆N₂O₂ | 172.22 g/mol | Acetate attached to nitrogen, no N-methyl group |

| 2-(4-Amino-2-methylpiperidin-4-yl)acetamide | 2149259-38-9 | C₈H₁₇N₃O | 171.24 g/mol | Acetamide instead of methyl acetate, methyl at position 2 |

These structural variations highlight the importance of precise molecular architecture in determining pharmacological properties and underscore the potential for developing a series of related compounds with optimized activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume